molecular formula C17H21Cl2N3O3 B1665925 Azasetron CAS No. 123040-16-4

Azasetron

Katalognummer B1665925
CAS-Nummer: 123040-16-4
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: DBMKBKPJYAHLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azasetron is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . This compound hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .


Synthesis Analysis

This compound synthesis involves the reaction of intermediate III with 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride. The mixture is mixed to lower the temperature of the system to 0-10°C, and triethylamine is added dropwise . After 1.5 hours, the reaction is complete .


Molecular Structure Analysis

This compound has a molecular formula of C17H20ClN3O3 . Its average mass is 349.812 Da and its monoisotopic mass is 349.119324 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not fully detailed in the available sources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.82 and a chemical formula of C17H20ClN3O3 . It is a white to beige powder that is soluble in water at a concentration of 2 mg/mL .

Wissenschaftliche Forschungsanwendungen

Transdermale Arzneimittelverabreichungssysteme

Azasetron wurde in transdermale Pflaster formuliert, um eine anhaltende Freisetzung zur Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen (CINV) zu ermöglichen. Die Pflaster verwenden Klebstoffe und Permeationsverstärker, um das Eindringen des Arzneimittels durch die Haut zu erleichtern. In-vivo-Studien an Bama-Zwerg Schweinen haben vielversprechende Ergebnisse gezeigt, die darauf hindeuten, dass diese Pflaster eine bequeme und effektive Methode zur Behandlung von CINV bieten könnten .

Kombinationstherapie für CINV

This compound wird in Kombination mit anderen Medikamenten wie Dexamethason verwendet, um die therapeutische Wirksamkeit gegen CINV zu verbessern. Studien haben gezeigt, dass eine Mischung aus Azasetronhydrochlorid und Dexamethasonnatriumphosphat über einen längeren Zeitraum stabil bleibt, was entscheidend ist, um eine konsistente Patientenversorgung während der Chemotherapie zu gewährleisten .

Pharmakokinetische Studien

Das pharmakokinetische Profil von this compound ist entscheidend für die Optimierung seiner Dosierung und des Verabreichungsplans. Forschung, die In-vitro- und In-vivo-Korrelationsstudien (IVIVC) umfasst, hilft bei der Vorhersage der Leistung von this compound-Transdermalpflastern, beschleunigt ihre Entwicklung und stellt eine effektive Dosierung für Patienten sicher .

Stabilitätsanalyse

Stabilitätsstudien von this compound sind unerlässlich, um die Bedingungen zu bestimmen, unter denen das Arzneimittel seine Wirksamkeit behält. So wurde festgestellt, dass Azasetronhydrochlorid 24 Stunden lang bei verschiedenen Temperaturen stabil ist, wenn es vor Licht geschützt wird, was eine wichtige Information für die Lagerung und Handhabung des Arzneimittels darstellt .

Antiemetische Infusionslösungen

This compound ist in Infusionslösungen mit anderen Antiemetika zur Behandlung von CINV enthalten. Die Entwicklung und Validierung analytischer Methoden, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), sind entscheidend für die simultane Quantifizierung dieser Wirkstoffe, um die Qualität und Sicherheit der Infusionslösungen zu gewährleisten .

Arzneimittelformulierungsforschung

Die Forschung zur Formulierung von this compound zielt darauf ab, die Abgabe und Wirksamkeit zu verbessern. Dazu gehört die Erforschung verschiedener Klebstoffe und Verstärker für transdermale Systeme sowie die Untersuchung des Verhaltens des Arzneimittels in verschiedenen Lösungsmischungen für Infusionstherapien .

In Vivo

In vivo studies of Azasetron have demonstrated its efficacy in the treatment of various types of cancer. This compound has been used successfully to treat acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors such as breast and ovarian cancer. In addition, this compound has been studied for its potential use in the treatment of metastatic melanoma, colon cancer, and prostate cancer.

In Vitro

In vitro studies of Azasetron have demonstrated its potential for use in the treatment of neurological disorders, inflammation, and infectious diseases. This compound has been studied for its potential to inhibit the growth of HIV-1, herpes simplex virus, and influenza virus. In addition, this compound has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

Biologische Aktivität

Azasetron has been studied extensively for its biological activity. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, this compound has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, this compound has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

Azasetron is a highly potent, selective inhibitor of DNA synthesis. Its mechanism of action is well understood and its pharmacodynamic properties have been studied extensively. This compound is rapidly absorbed and has a long half-life, allowing for extended periods of therapeutic effect. However, this compound is also highly toxic, and its use in laboratory experiments must be carefully monitored.

Zukünftige Richtungen

The potential applications of Azasetron are vast and its mechanism of action is well understood. In the future, this compound may be used to treat a variety of cancers, neurological disorders, inflammation, and infectious diseases. Additionally, this compound may be studied for its potential to inhibit the growth of other viruses, such as hepatitis C and Zika virus. Furthermore, this compound may be studied for its potential to reduce inflammation in other diseases, such as asthma and inflammatory bowel disease. Finally, this compound may be studied for its potential to inhibit the growth of bacteria, such as methicillin-resistant Staphylococcus aureus.

Safety and Hazards

Azasetron should be handled with care to avoid dust formation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental release, personnel should be evacuated to safe areas .

Biochemische Analyse

Biochemical Properties

Azasetron interacts with the 5-HT3 receptor, a type of serotonin receptor. It acts as an antagonist, blocking the action of serotonin, a neurotransmitter that can induce feelings of nausea and trigger vomiting reflexes . The nature of this interaction is inhibitory, with this compound preventing the normal function of the 5-HT3 receptor .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those involved in the vomiting reflex. By blocking the 5-HT3 receptors, this compound can prevent the transmission of signals that induce nausea and vomiting . This can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT3 receptor. This binding inhibits the action of the receptor, preventing it from responding to serotonin . This can lead to changes in gene expression and cellular function, as the normal signaling pathways involving the 5-HT3 receptor are disrupted .

Metabolic Pathways

As a 5-HT3 receptor antagonist, it is likely that this compound interacts with the metabolic pathways involving serotonin .

Transport and Distribution

Given its role as a 5-HT3 receptor antagonist, it is likely that it is transported to areas of the body where these receptors are present .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the 5-HT3 receptors to which it binds. These receptors are typically located on the cell surface, suggesting that this compound would also be located in these areas .

Eigenschaften

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of 3-aminoquinuclidine and 3.0 g of N-methylmorpholine in 60 ml of chloroform is added 6.2 g of 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid chloride under cooling and stirring followed by stirring for 2 hours. The resultant solution is washed with water, aqueous sodium hydrogen carbonate and then water, and dried over magnesium sulfate. After the solvent is distilled off under reduced pressure, the residue is recrystallized from ethanol-isopropyl ether and treated with ethanolic hydrochloric acid to give 6-chloro-3,4-dihydro-4-methyl-3-oxo-N-(3-quinuclidinyl)-2H-1,4-benzoxazine-8-carboxamide hydrochloride, melting at 281° C. with decomposition.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron
Reactant of Route 2
Reactant of Route 2
Azasetron
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Azasetron
Reactant of Route 4
Azasetron
Reactant of Route 5
Reactant of Route 5
Azasetron
Reactant of Route 6
Reactant of Route 6
Azasetron

Q & A

Q1: What is the primary mechanism of action of Azasetron?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to this receptor and blocks the action of serotonin, a neurotransmitter, from exerting its effects. []

Q2: How does this compound's antagonism of 5-HT3 receptors lead to its antiemetic effects?

A2: 5-HT3 receptors are found in both the central and peripheral nervous systems, including areas involved in the vomiting reflex. By blocking 5-HT3 receptors in these areas, this compound prevents serotonin from activating the vomiting reflex, thus reducing nausea and vomiting. [, , ]

Q3: Does this compound exhibit any activity on other receptors besides 5-HT3 receptors?

A3: While this compound demonstrates high selectivity for 5-HT3 receptors, research suggests it may also interact with other receptors involved in emesis, such as dopamine receptors, but to a much lesser extent. [, , ] Further research is needed to fully elucidate these interactions.

Q4: What is the molecular formula and weight of this compound Hydrochloride?

A4: The molecular formula of this compound Hydrochloride is C16H19ClN4O3 • HCl, and its molecular weight is 391.28 g/mol. []

Q5: How is this compound absorbed and distributed within the body?

A5: this compound is well-absorbed following oral administration, primarily from the small intestine. [] It is rapidly distributed to various tissues, with higher concentrations found in the gastrointestinal tract, liver, and kidneys. [] Interestingly, this compound exhibits non-linear pharmacokinetics, possibly due to saturable metabolic processes in the liver. []

Q6: What is the primary route of elimination for this compound?

A6: this compound is primarily eliminated through metabolism and excretion. [, ] A significant portion of the administered dose is excreted unchanged in urine, along with its metabolites. [, ]

Q7: Are there any differences in this compound's pharmacokinetics between men and women?

A7: Research suggests there may be sex-related differences in the metabolism of this compound in rats. Studies using rat liver microsomes revealed differences in the intrinsic clearance rates of this compound N-demethylation between male and female rats, indicating potential sex-specific metabolic pathways. []

Q8: Does the route of administration influence this compound's absorption?

A8: Yes, studies in rabbits demonstrated that rectal administration of this compound, formulated as a suppository, resulted in faster and greater absorption compared to oral administration. [] This suggests that rectal administration could be a viable alternative, especially in cases where oral administration is challenging.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate this compound's efficacy?

A9: this compound's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies have utilized cell lines, such as the human adenocarcinoma Caco-2 cells, to investigate the drug's interaction with intestinal transporters. [] These studies provided valuable insights into the absorption and efflux mechanisms of this compound. In vivo studies, primarily conducted on rats, have investigated the drug's absorption, distribution, metabolism, and excretion profiles. [] Additionally, clinical trials have been conducted to assess this compound's efficacy in preventing nausea and vomiting in patients undergoing chemotherapy and other medical procedures. [, , , , , , , , , , , , , , , , ]

Q10: Has this compound demonstrated efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) in clinical trials?

A10: Yes, numerous clinical trials have shown that this compound is effective in preventing both acute and delayed CINV. [, , , , ] Studies have compared its efficacy to other 5-HT3 receptor antagonists, such as Ondansetron and Granisetron, with varying results. Some studies suggest this compound may be more effective in controlling delayed nausea compared to other agents. [, , ]

Q11: Beyond chemotherapy, has this compound been investigated for its potential in managing other conditions?

A11: While primarily used for CINV, preliminary research suggests that this compound may also be useful in managing postoperative nausea and vomiting (PONV). [, , , , , , , , , ] Studies have shown it to be effective in reducing PONV when administered before or after surgery. Additionally, its potential role in addressing conditions like irritable bowel syndrome, where stress-induced alterations in colonic transit are implicated, is being explored. []

Q12: Are there any specific drug delivery strategies being explored to enhance this compound's efficacy or reduce side effects?

A12: While traditional oral and intravenous administration routes are common for this compound, research has explored alternative drug delivery methods. One such method involves formulating this compound into a transdermal patch. [] This approach aims to provide a more controlled and sustained drug release, potentially improving patient compliance and reducing the frequency of administration.

Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?

A13: Several analytical techniques have been developed and validated for the quantification of this compound in biological matrices, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being widely utilized. One such method involves a column-switching HPLC technique, offering a simple and efficient approach for this compound determination in rat plasma. [] Other studies have employed HPLC coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. []

Q14: Does this compound interact with any drug transporters or metabolizing enzymes?

A14: Research suggests that this compound interacts with drug transporters, specifically P-glycoprotein (P-gp). [] P-gp is an efflux transporter found in the intestines and other organs, and it plays a crucial role in limiting drug absorption and distribution. The interaction of this compound with P-gp can influence its pharmacokinetic profile.

Q15: What is the typical formulation of commercially available this compound products?

A15: this compound is commonly available as this compound Hydrochloride for injection or oral administration. [, , , ] The specific formulation can vary depending on the manufacturer and intended use.

Q16: Are there any specific stability concerns associated with this compound formulations?

A16: While specific stability data may vary based on the formulation and storage conditions, research suggests that this compound Hydrochloride solutions for injection are generally stable under recommended storage conditions. []

Q17: Are there any other medications that work similarly to this compound in preventing nausea and vomiting?

A17: Yes, several other 5-HT3 receptor antagonists are available, including Ondansetron, Granisetron, Palonosetron, and Ramosetron. [, , , , , ] These medications share a similar mechanism of action with this compound and are also used to prevent CINV and PONV. The choice of medication often depends on individual patient factors, the emetogenic potential of the chemotherapy regimen, and clinician preference.

Q18: What are some key resources and tools used in this compound research?

A18: this compound research leverages a wide array of resources and techniques commonly employed in drug discovery and development. These include:

  • In vitro models: Cell lines like Caco-2 cells are utilized to study drug transport and metabolism. []
  • In vivo models: Rodent models are often used to investigate pharmacokinetic parameters and efficacy in preclinical settings. []
  • Analytical techniques: HPLC and LC-MS/MS are essential for quantifying this compound concentrations in biological samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.